3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

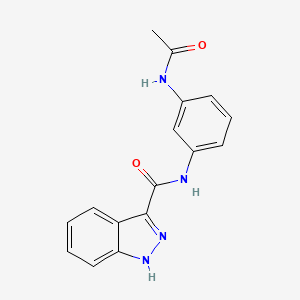

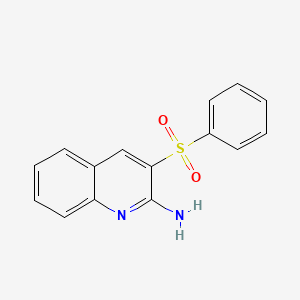

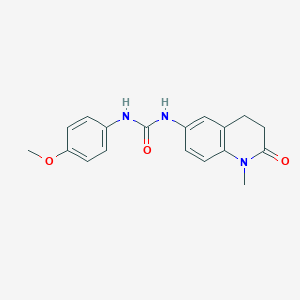

The molecular structure of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide consists of a benzamide core with two fluorine atoms at the 3 and 4 positions of the benzene ring. The amide group is linked to a 5-hydroxy-3-phenylpentyl group.Physical And Chemical Properties Analysis

The molecular weight of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is 319.352. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

Research on the synthesis of various benzamide derivatives and their pharmacological activities sheds light on the potential of these compounds in medicinal chemistry. For example, the synthesis of N-(3-hydroxyphenyl) benzamide derivatives and their enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes highlights their potential in developing therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2014).

Antipathogenic Activity

Studies on the antipathogenic activity of new thiourea derivatives, including acylthioureas with various phenyl substituents, have demonstrated significant antimicrobial properties. These findings suggest the utility of benzamide derivatives in creating novel antimicrobial agents, especially those with antibiofilm properties against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Organoboron Compounds

In the field of organic chemistry, the synthesis of organoboron compounds involving benzamide derivatives showcases the versatility of these compounds in synthesizing complex molecules. This has implications for developing new materials and catalysts (Kliegel, Schumacher, Rettig, & Trotter, 1991).

Material Science Applications

Research on the synthesis of mono- and difluoronaphthoic acids, which share structural similarities with the target compound, indicates the role of such fluorinated benzamide derivatives in creating new materials with potential applications in electronics and coatings. These studies reveal the importance of fluorinated compounds in enhancing the properties of materials (Tagat et al., 2002).

Polymer Science

The development of block copolymers containing aramide with low polydispersity, using derivatives of benzamide, points to the utility of these compounds in engineering new polymeric materials with specific mechanical and chemical properties. This research could lead to advancements in the fields of flexible electronics, filtration, and biocompatible materials (Yokozawa et al., 2002).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO2/c19-16-7-6-15(12-17(16)20)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINDVBQJEYHUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthalenyl]benzenesulfonamide](/img/structure/B2990442.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2990447.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2990450.png)

![ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2990451.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2990454.png)